molecular formula C21H20N4O B14955807 N-[2-(1H-indol-3-yl)ethyl]-4-methyl-1-phenyl-1H-pyrazole-5-carboxamide

N-[2-(1H-indol-3-yl)ethyl]-4-methyl-1-phenyl-1H-pyrazole-5-carboxamide

Cat. No.: B14955807
M. Wt: 344.4 g/mol
InChI Key: JUYVQWKMOFLAEU-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-4-methyl-1-phenyl-1H-pyrazole-5-carboxamide is a complex organic compound that features both indole and pyrazole moieties. These structural elements are known for their significant biological activities and are commonly found in various pharmacologically active compounds. The indole ring is a core structure in many natural products and pharmaceuticals, while the pyrazole ring is often associated with anti-inflammatory and analgesic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-4-methyl-1-phenyl-1H-pyrazole-5-carboxamide typically involves the coupling of an indole derivative with a pyrazole derivative. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond between the carboxylic acid group of the pyrazole derivative and the amine group of the indole derivative . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-4-methyl-1-phenyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form oxindole derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) under acidic conditions.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-4-methyl-1-phenyl-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-4-methyl-1-phenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with serotonin receptors, while the pyrazole moiety may inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects . Additionally, the compound may modulate various signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-indol-3-yl)ethyl]-4-methyl-1-phenyl-1H-pyrazole-5-carboxamide is unique due to its combination of indole and pyrazole moieties, which confer a distinct set of biological activities. This dual functionality makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H20N4O

Molecular Weight

344.4 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-phenylpyrazole-3-carboxamide

InChI

InChI=1S/C21H20N4O/c1-15-13-24-25(17-7-3-2-4-8-17)20(15)21(26)22-12-11-16-14-23-19-10-6-5-9-18(16)19/h2-10,13-14,23H,11-12H2,1H3,(H,22,26)

InChI Key

JUYVQWKMOFLAEU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C2=CC=CC=C2)C(=O)NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

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